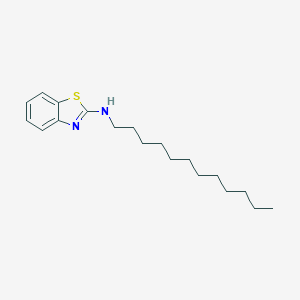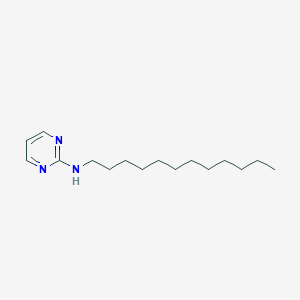![molecular formula C22H14ClN5OS B303552 N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B303552.png)
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide, also known as CP-690,550, is a chemical compound that has shown potential as a therapeutic agent in the treatment of autoimmune diseases. The compound was first synthesized by Pfizer in 2003 and has since been the subject of extensive scientific research.
Mécanisme D'action
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide works by inhibiting the activity of JAKs, which are involved in the signaling pathways that regulate immune responses. JAKs are responsible for activating a number of downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. By inhibiting JAK activity, N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide can prevent the activation of STAT proteins and downstream signaling pathways, ultimately leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while increasing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, further reducing inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide is its specificity for JAKs, which allows for targeted inhibition of immune signaling pathways without affecting other cellular processes. However, the compound also has some limitations in lab experiments, including its relatively short half-life and the need for careful control of reaction conditions during synthesis.
Orientations Futures
There are a number of potential future directions for research on N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide. Another area of research is the exploration of the compound's potential in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is also interest in the development of combination therapies that incorporate N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide with other therapeutic agents to enhance its efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide involves a multi-step process that begins with the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-mercaptophenanthro[9,10-e][1,2,4]triazine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product. The synthesis of N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent in the treatment of autoimmune diseases. The compound has been shown to inhibit the activity of Janus kinases (JAKs), a family of enzymes that play a key role in the signaling pathways involved in immune responses. By inhibiting JAK activity, N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide can help to reduce inflammation and prevent damage to tissues and organs in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
Nom du produit |
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide |
|---|---|
Formule moléculaire |
C22H14ClN5OS |
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
N-(2-chloropyridin-3-yl)-2-phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanylacetamide |
InChI |
InChI=1S/C22H14ClN5OS/c23-21-17(10-5-11-24-21)25-18(29)12-30-22-26-19-15-8-3-1-6-13(15)14-7-2-4-9-16(14)20(19)27-28-22/h1-11H,12H2,(H,25,29) |
Clé InChI |
MMYDCSCFOPTSSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=C(N=CC=C5)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=C(N=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)
![[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)